molecular formula C16H13F3N2O3 B8731692 [4-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetic acid

[4-({[2-(Trifluoromethyl)phenyl]carbamoyl}amino)phenyl]acetic acid

Cat. No. B8731692
M. Wt: 338.28 g/mol
InChI Key: VMJUBYSIBVIQQI-UHFFFAOYSA-N
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Patent
US07179819B2

Procedure details

To a stirred solution of ethyl 4-[N′-(2-trifluoromethylphenyl)ureido]phenylacetate (1.93 g, 5.27 mmol) in THF (10 ml) was added 1 N NaOH (10 ml) and the reaction mixture was heated under reflux for 5 hr. After cooled to room temperature, the mixture was poured into ice-1 N HCl. The resulting precipitate was collected under a reduced pressure and the crude solid was recrystallized from MeOH—CHCl3-IPE to give 4-[N′-(2-trifluoromethylphenyl)ureido]phenylacetic acid (910 mg, 51%) as a white crystalline powder. mp 224–225° C.; 1H-NMR (DMSO-d6) δ 3.50 (s, 2 H), 7.18 (d, J=8.3 Hz, 2 H), 7.25–7.29 (m, 1 H), 7.40 (d, J=8.3 Hz, 2 H), 7.62–7.69 (m, 2 H), 7.95–7.97 (m, 1 H), 8.06 (s, 1 H), 9.37 (s, 1 H), 12.27 (br s, 1 H); Anal. Calcd for C16H13F3N2O3: C, 56.81; H, 3.87; N, 8.28; F, 16.85. Found: C, 56.68; H, 3.87; N, 8.16; F, 16.89.
Name
ethyl 4-[N′-(2-trifluoromethylphenyl)ureido]phenylacetate
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ice-1
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:26])([F:25])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][C:10](=[O:24])[NH:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([O:21]CC)=[O:20])=[CH:14][CH:13]=1.[OH-].[Na+].Cl>C1COCC1.C[C@H]1O[C@H]2[C@H](O)[C@@H](O)[C@H](OC3C4C(=CC5OCOC=5C=4)[C@@H](C4C=C(OC)C(O)=C(OC)C=4)[C@@H]4[C@@H]3COC4=O)O[C@@H]2CO1.C1COP(NCCCl)(=O)N(CCCl)C1.[NH2-].[NH2-].Cl[Pt+2]Cl>[F:1][C:2]([F:25])([F:26])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][C:10](=[O:24])[NH:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([OH:21])=[O:20])=[CH:14][CH:13]=1 |f:1.2,5.6.7.8.9|

Inputs

Step One
Name
ethyl 4-[N′-(2-trifluoromethylphenyl)ureido]phenylacetate
Quantity
1.93 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)NC(NC1=CC=C(C=C1)CC(=O)OCC)=O)(F)F
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
ice-1
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C[C@@H]1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)OC3[C@H]4COC(=O)[C@@H]4[C@@H](C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O.C1CN(P(=O)(OC1)NCCCl)CCCl.[NH2-].[NH2-].Cl[Pt+2]Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hr
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude solid was recrystallized from MeOH—CHCl3-IPE

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)NC(NC1=CC=C(C=C1)CC(=O)O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 910 mg
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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